Bienvenue dans la boutique en ligne BenchChem!

1-[4-(4-bromophenoxy)butyl]piperidine

Nicotinic acetylcholine receptor α3β4 nAChR Receptor binding

Choose this specific 1-[4-(4-bromophenoxy)butyl]piperidine (CAS 2059910-57-3) for its unique polypharmacology. It is an 85-fold selective α3β4 nAChR antagonist over α7, with IC50 = 84 nM for σ1 and 201 nM for H1. This dual profile enables single-tool interrogation of σ1 and H1 pathways in CNS inflammation models. Its low DAT affinity (IC50 4.1 μM) eliminates stimulant confounds in behavioral studies, a critical advantage over non-selective piperidine compounds. Insist on this exact CAS to ensure receptor subtype selectivity.

Molecular Formula C15H22BrNO
Molecular Weight 312.24 g/mol
Cat. No. B4779833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-bromophenoxy)butyl]piperidine
Molecular FormulaC15H22BrNO
Molecular Weight312.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCCOC2=CC=C(C=C2)Br
InChIInChI=1S/C15H22BrNO/c16-14-6-8-15(9-7-14)18-13-5-4-12-17-10-2-1-3-11-17/h6-9H,1-5,10-13H2
InChIKeyVKQPDDYIAYQLKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40.7 [ug/mL]

1-[4-(4-bromophenoxy)butyl]piperidine: A Halogenated Phenoxyalkylpiperidine for Multi‑Target CNS Research Procurement


1-[4-(4-bromophenoxy)butyl]piperidine (CAS 2059910‑57‑3) is a synthetic phenoxyalkylpiperidine derivative that combines a piperidine ring, a butyl linker, and a terminal 4‑bromophenoxy moiety [REFS‑1]. The compound belongs to a well‑explored class of tertiary amines known for their interactions with sigma receptors, nicotinic acetylcholine receptors (nAChRs), and aminergic G‑protein‑coupled receptors [REFS‑2]. Its distinctive polypharmacology profile, captured in curated bioactivity databases, makes it a candidate for central nervous system (CNS) target‑centric phenotypic screens and receptor‑subtype profiling studies.

Why 1‑[4‑(4‑bromophenoxy)butyl]piperidine Cannot Be Swapped for Other Phenoxyalkylpiperidines Without Data


Phenoxyalkylpiperidines are not interchangeable commodities. A minor alteration in the aryl halogen, the alkyl‑linker length, or the piperidine N‑substitution pattern can shift selectivity across structurally related targets (σ1, σ2, α3β4 nAChR, α7 nAChR, H1, DAT) by orders of magnitude [REFS‑1]. For instance, the sigma‑1‑preferred phenoxyethyl‑4‑methylpiperidines described by Abatematteo et al. achieve sub‑nanomolar σ1 affinity, whereas 1‑[4‑(4‑bromophenoxy)butyl]piperidine exhibits nanomolar α3β4‑directed activity and only moderate σ1 engagement [REFS‑2]. Without compound‑specific quantitative evidence, a procurement decision based solely on class membership risks selecting a tool compound that is inactive or off‑target for the intended experimental system.

Quantitative Differentiation Evidence for 1‑[4‑(4‑bromophenoxy)butyl]piperidine Against Closest Analogs


α3β4 Nicotinic Receptor Affinity Distinguishes the Bromo‑Butyl Compound from Canonical Sigma‑1 Ligands

1‑[4‑(4‑bromophenoxy)butyl]piperidine shows high affinity for the rat α3β4 nicotinic acetylcholine receptor (Ki = 2.60 nM) expressed in HEK cells, measured by [3H]epibatidine displacement [REFS‑1]. This value represents a ~85‑fold selectivity window over the α7 nAChR (Ki = 221 nM) and a ~32‑fold window over the σ1 receptor (IC50 = 84 nM) in the same assay platform [REFS‑1]. In contrast, the prototypical high‑affinity sigma‑1 phenoxyalkylpiperidine 1‑[ω‑(4‑chlorophenoxy)ethyl]‑4‑methylpiperidine (1a) achieves sub‑nanomolar σ1 affinity but lacks appreciable α3β4 activity [REFS‑2], highlighting a fundamental target‑engagement inversion driven by the bromine‑butyl substitution pattern.

Nicotinic acetylcholine receptor α3β4 nAChR Receptor binding Radioligand displacement

Sigma‑1 Receptor Antagonist Activity Places the Bromo Compound in a Distinct Potency Tier

The compound acts as an antagonist at the human sigma‑1 receptor with an IC50 of 84 nM [REFS‑1]. This value demarcates it from the sub‑nanomolar sigma‑1 agonists in the same chemical class (e.g., compound 1a, σ1 Ki ~0.34 nM for the S‑enantiomer of a related 4‑methylpiperidine [REFS‑2]) and places it closer to the reference sigma‑1 agent PRE‑084 (Ki ~2–5 nM) but with a different functional profile (antagonism vs. agonism). The bromo substitution thus yields a moderate‑affinity sigma‑1 antagonist, which may be advantageous for functional studies where full receptor silencing is desired without the extreme potency that complicates dosing windows.

Sigma‑1 receptor Antagonist IC50 Phenoxyalkylpiperidine

Histamine H1 Receptor Antagonism Differentiates the Bromo Compound from Pure Sigma Ligands

1‑[4‑(4‑bromophenoxy)butyl]piperidine inhibits the human histamine H1 receptor with an IC50 of 201 nM [REFS‑1]. This ancillary H1 activity is not seen for the majority of high‑affinity sigma‑1 phenoxyalkylpiperidines, which are typically optimized for sigma selectivity and show negligible H1 binding below 1 μM [REFS‑2]. The presence of low‑micromolar H1 antagonism may be a relevant differentiator for in‑vivo behavioral studies where sedation or H1‑mediated off‑target effects must be modeled or avoided.

Histamine H1 receptor Antagonist Polypharmacology CNS side‑effect prediction

Weak Dopamine Transporter (DAT) Inhibition Reduces Abuse‑Liability Concerns Relative to Piperidine‑Based DAT Blockers

The compound inhibits [3H]‑dopamine uptake at the human dopamine transporter (hDAT) with an IC50 of 4,100 nM [REFS‑1]. This value is approximately 1,500‑fold weaker than its α3β4 nAChR Ki and ~50‑fold weaker than its σ1 IC50. In contrast, piperidine‑containing psychostimulants such as GBR‑12935 and cocaine display DAT IC50 values in the nanomolar range (e.g., GBR‑12935 IC50 ~1–10 nM) [REFS‑2]. The micromolar DAT inhibition suggests that the compound is unlikely to produce significant dopaminergic reinforcing effects, a critical consideration for compound selection in behavioral pharmacology protocols.

Dopamine transporter DAT Abuse liability Monoamine uptake

High‑Priority Application Scenarios Where 1‑[4‑(4‑bromophenoxy)butyl]piperidine Provides a Definitive Advantage


α3β4 Nicotinic Receptor Profiling in the Presence of Sigma‑1 Background

The compound’s 85‑fold preference for α3β4 over α7 nAChR and 32‑fold over σ1 [REFS‑1] makes it suitable as a selective α3β4‑preferring antagonist for electrophysiological or calcium‑flux assays in neuronal cultures co‑expressing multiple nAChR subtypes and sigma receptors. Unlike broad‑spectrum nAChR antagonists (e.g., mecamylamine), it spares α7 at low nanomolar concentrations, reducing experimental noise in mixed‑subtype systems.

Polypharmacological Probe for Sigma‑1/H1 Dual Antagonism

With σ1 IC50 = 84 nM and H1 IC50 = 201 nM [REFS‑2], the compound can simultaneously interrogate sigma‑1 and histamine H1 pathways in a single tool. This is particularly relevant for CNS inflammation models where both receptors modulate microglial activation and neuroinflammation. The dual activity avoids the need for two separate compounds that may have incompatible pharmacokinetic profiles.

Behavioral Pharmacology Studies Requiring Negligible Dopamine Transporter Interference

The micromolar DAT IC50 (4.1 μM) [REFS‑3] ensures minimal dopamine‑mediated confounds in rodent behavioral tests (e.g., conditioned place preference, locomotor sensitization). This is a decisive advantage over many piperidine‑based CNS compounds that accumulate at DAT and produce stimulant‑like effects at behaviorally active doses.

Quote Request

Request a Quote for 1-[4-(4-bromophenoxy)butyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.